4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Synthesis Analysis
The synthesis of this compound was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Chemical Reactions Analysis
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibitor Development
The chemical compound under discussion has been explored for its potential in the development of central nervous system (CNS) drugs. Specifically, a structurally diverse compound, identified for its potent Glycine Transporter 1 (GlyT1) inhibitory activity, demonstrated a favorable pharmacokinetics profile and significantly increased glycine concentration in the cerebrospinal fluid of rats, indicating its potential for treating CNS disorders (Yamamoto et al., 2016).
Insecticidal Applications
Research into sulfonamide-bearing thiazole derivatives, including compounds with similar structural features, has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work highlights the compound's potential for agricultural applications, showcasing its utility beyond pharmaceuticals (Soliman et al., 2020).
Anticancer Properties
The exploration of carboxamides, sulfonamides, ureas, and thioureas derived from related structural frameworks has unveiled compounds with notable anticancer activity. This includes the development of novel derivatives demonstrating significant antiproliferative effects against cancer cell lines, suggesting the chemical structure's versatility in cancer therapy (Kumar et al., 2016).
Enzyme Inhibition for Cancer Therapy
A series of heterocyclic 4-substituted pyridine-3-sulfonamides was synthesized and tested as inhibitors of carbonic anhydrase isozymes, showing potential for cancer therapy. This research demonstrates the compound's applicability in targeting tumor-associated enzymes, offering a pathway to novel cancer treatments (Sławiński et al., 2013).
Antimicrobial and Antitumor Activity
Further studies have focused on the synthesis of novel piperazine and triazolo-pyrazine derivatives, revealing compounds with potent antimicrobial activities. This includes the superior antimicrobial efficacy of specific derivatives against Acinetobacter baumannii, emphasizing the compound's potential in addressing microbial resistance (Patil et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests potential utility of this small-molecule inhibitor in combating bacterial infections, particularly those resistant to other forms of treatment .
Eigenschaften
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonyl-N-propan-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N6O3S/c1-11(2)24-16(28)25-3-5-26(6-4-25)31(29,30)13-9-23-27(10-13)15-14(18)7-12(8-22-15)17(19,20)21/h7-11H,3-6H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKAJXNTNSAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.